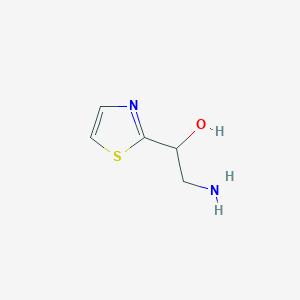

2-Amino-1-(thiazol-2-yl)ethanol

Description

BenchChem offers high-quality 2-Amino-1-(thiazol-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(thiazol-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

2-amino-1-(1,3-thiazol-2-yl)ethanol |

InChI |

InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2 |

InChI Key |

YITMIMFEDYPHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C(CN)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(thiazol-2-yl)ethanol: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1][2][3] Its presence in natural products like vitamin B1 (Thiamine) and numerous synthetic drugs highlights its significance.[1] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4][5] This guide focuses on a specific, lesser-explored derivative, 2-Amino-1-(thiazol-2-yl)ethanol, providing a comprehensive overview of its chemical structure, predicted properties, a proposed synthetic pathway, and potential applications based on the established biological profile of the 2-aminothiazole scaffold.

Chemical Structure and Properties

The chemical structure of 2-Amino-1-(thiazol-2-yl)ethanol features a 2-aminothiazole ring with an ethanol substituent at the carbon-1 position adjacent to the thiazole ring.

Chemical Structure:

Figure 1: Chemical structure of 2-Amino-1-(thiazol-2-yl)ethanol.

Physicochemical Properties (Predicted):

Due to the limited availability of experimental data for this specific compound, the following properties are estimated based on the known characteristics of 2-aminothiazole and related structures.

| Property | Predicted Value | Source/Justification |

| IUPAC Name | 2-Amino-1-(1,3-thiazol-2-yl)ethan-1-ol | Based on chemical structure |

| Molecular Formula | C₅H₈N₂OS | Derived from the structure |

| Molecular Weight | 144.19 g/mol | Calculated from the molecular formula |

| Melting Point | Expected to be a solid at room temperature with a melting point higher than 2-aminothiazole (91-93 °C) due to the hydroxyl group and potential for hydrogen bonding.[6] | Structure-property relationship |

| Boiling Point | Higher than 2-aminothiazole due to increased molecular weight and hydrogen bonding capabilities. | Structure-property relationship |

| Solubility | Likely soluble in polar organic solvents like ethanol and DMSO. Solubility in water is expected to be moderate due to the presence of both polar (amino, hydroxyl) and nonpolar (thiazole ring) groups. | General solubility principles |

| pKa | The amino group is expected to be basic, with a pKa similar to other 2-aminothiazoles. | Comparison with known 2-aminothiazole derivatives |

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol is the reduction of the corresponding α-aminoketone, 2-amino-1-(thiazol-2-yl)ethan-1-one. This precursor can be synthesized via the well-established Hantzsch thiazole synthesis.[7][8]

Synthetic Workflow:

Figure 2: Proposed synthetic workflow for 2-Amino-1-(thiazol-2-yl)ethanol.

Step-by-Step Experimental Protocol (Proposed):

Part 1: Synthesis of 2-amino-1-(thiazol-2-yl)ethan-1-one (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of α-haloketone: To the stirred solution, add 1,3-dichloroacetone (1 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

-

Characterization: Confirm the structure of the intermediate using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Reduction to 2-Amino-1-(thiazol-2-yl)ethanol

-

Reaction Setup: Dissolve the synthesized 2-amino-1-(thiazol-2-yl)ethan-1-one (1 equivalent) in methanol in a suitable flask.

-

Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) in portions.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 2-Amino-1-(thiazol-2-yl)ethanol.

-

Final Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Applications

Logical Relationship of Structure to Potential Activity:

Figure 3: The 2-aminothiazole core and hydroxyl group contribute to the potential biological activities of the target molecule.

-

Antimicrobial Activity: The 2-aminothiazole nucleus is a common feature in many antibacterial and antifungal agents.[1][4][9] The introduction of the ethanol substituent may modulate this activity, potentially enhancing efficacy or altering the spectrum of activity.

-

Anticancer Properties: Numerous 2-aminothiazole derivatives have been investigated for their anticancer potential, acting through various mechanisms.[5] The hydroxyl group in 2-Amino-1-(thiazol-2-yl)ethanol could participate in hydrogen bonding interactions with biological targets, making it a candidate for screening in cancer cell lines.

-

Anti-inflammatory Effects: Some 2-aminothiazole compounds have demonstrated anti-inflammatory properties.[3] This suggests that 2-Amino-1-(thiazol-2-yl)ethanol could be explored for its potential to modulate inflammatory pathways.

-

Neuroprotective Potential: Certain 2-aminothiazole derivatives have shown promise as neuroprotective agents.[4][6] The structural features of 2-Amino-1-(thiazol-2-yl)ethanol warrant investigation into its effects on neurological pathways and its potential as a therapeutic agent for neurodegenerative disorders.

The hydroxyl group may also serve as a handle for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced and more specific biological activities.

Conclusion

2-Amino-1-(thiazol-2-yl)ethanol is a structurally interesting yet under-explored member of the vast 2-aminothiazole family. While direct experimental data is lacking, its chemical nature allows for the rational design of a synthetic route and prediction of its physicochemical properties. The well-established and diverse biological activities of the 2-aminothiazole scaffold provide a strong rationale for the synthesis and biological evaluation of this compound. Further research into 2-Amino-1-(thiazol-2-yl)ethanol and its derivatives could uncover novel therapeutic agents for a range of diseases, contributing to the ever-expanding field of medicinal chemistry.

References

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

PubChem. (n.d.). 2-Aminothiazole. National Center for Biotechnology Information. Retrieved from [Link]

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

-

Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]

- Patel, R. P., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Singh, P., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209.

- RSC Publishing. (2023).

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

- Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Rajappa, S., et al. (1979). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 177-181.

- Zafar, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 30, 1-19.

- MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.

-

ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]

- Journal of Organic Chemistry & Process Research. (2018). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Organic Chemistry & Process Research, 6(1), 1-6.

- Google Patents. (n.d.). 2-aminothiazole derivative, preparation method, and use.

-

PubChem. (n.d.). (R)-2-Amino-2-(thiazol-4-yl)ethanol 2HCl. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

-

ResearchGate. (n.d.). Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left).... Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. jocpr.com [jocpr.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole 97 96-50-4 [sigmaaldrich.com]

- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

Strategic Utilization of 2-Amino-1-(thiazol-2-yl)ethanol in Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It addresses the specific compound 2-Amino-1-(thiazol-2-yl)ethanol , treating it as a specialized bioisosteric scaffold distinct from its more common regioisomers (such as the Mirabegron intermediate).[1]

Category: Heterocyclic Scaffolds / Adrenergic Modulators Document Type: Technical Whitepaper & Synthesis Guide Version: 2.0 (Research Grade)[1]

Executive Summary: The Bioisosteric Advantage

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-1-(thiazol-2-yl)ethanol represents a high-value "privileged scaffold."[1] It serves as a heteroaromatic bioisostere of the classical phenylethanolamine pharmacophore found in catecholamines (norepinephrine, epinephrine) and beta-adrenergic agonists.[1]

By replacing the phenyl ring with a thiazole-2-yl moiety, researchers can modulate:

-

Lipophilicity (LogP): Thiazoles are generally more polar than phenyl rings, potentially improving solubility.[1]

-

Metabolic Stability: The electron-deficient nature of the thiazole C2 position alters oxidative metabolism profiles (e.g., CYP450 interactions).[1]

-

Hydrogen Bonding: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, offering novel binding interactions within the receptor pocket that a phenyl ring cannot provide.[1]

Chemical Identity & Physical Profile[1][2][3]

Core Data

| Property | Specification |

| Chemical Name | 2-Amino-1-(1,3-thiazol-2-yl)ethanol |

| IUPAC Synonym | |

| Molecular Formula | C |

| Molecular Weight | 144.19 g/mol |

| Chirality | Contains one stereocenter at C1.[1] Exists as (R)- and (S)- enantiomers.[1] |

| Physical State | Viscous oil or low-melting solid (hygroscopic).[1] |

| Solubility | Soluble in MeOH, EtOH, DMSO, dilute HCl.[1] Sparingly soluble in Et |

CAS Number Clarification (Critical Note)

Unlike its regioisomer 2-amino-1-(thiazol-4-yl)ethanol (a key intermediate for Mirabegron), the 2-yl isomer is a specialized research chemical often synthesized in situ or on-demand.[1]

-

Generic/Research CAS: Not widely indexed in bulk commercial catalogs.[1]

-

Precursor CAS (2-Thiazolecarboxaldehyde): 10200-59-6[1]

-

Regioisomer Reference (4-yl isomer): CAS 391901-45-5 (often cited for comparison).[1]

Synthetic Methodology: The "Henry-Reduction" Protocol[1]

The most robust route to 2-Amino-1-(thiazol-2-yl)ethanol is the Henry Reaction (Nitroaldol) followed by reduction.[1] This pathway allows for stereoselective control if chiral catalysts are employed.

Retrosynthetic Analysis (Graphviz)[1]

Figure 1: Two-step synthetic pathway via Nitroaldol condensation.

Step-by-Step Protocol

Step 1: The Henry Reaction (Nitroaldol Condensation)

Objective: Formation of the C-C bond between the thiazole ring and the ethylamine tail.

-

Reagents: 2-Thiazolecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq, acts as solvent/reactant), Triethylamine (Et

N, 0.5 eq) or catalytic NaOH.[1] -

Procedure:

-

Dissolve 2-thiazolecarboxaldehyde in dry Nitromethane (or MeOH/Nitromethane mix).[1]

-

Cool to 0°C. Add base dropwise to prevent retro-aldol or polymerization.[1]

-

Stir at RT for 4–12 hours. Monitor via TLC (SiO

, EtOAc/Hexane). -

Workup: Quench with dilute HCl (to neutralize base), extract with EtOAc, wash with brine.

-

Yield Expectation: 75–85% of the nitro-alcohol intermediate.[1]

-

Step 2: Nitro Group Reduction

Objective: Conversion of the nitro group (-NO

-

Method A (Catalytic Hydrogenation - Scalable):

-

Dissolve intermediate in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under H

atmosphere (balloon or 30 psi) for 12 hours. -

Note: Thiazoles can poison Pd catalysts due to sulfur. If conversion is slow, use Raney Nickel or Pd(OH)

.[1]

-

-

Method B (Chemical Reduction - Lab Scale):

-

Use NaBH

with NiCl

-

Pharmaceutical Applications & Mechanism[1][2]

Pharmacophore Mapping

This scaffold acts as a "Thiazole-for-Phenyl" bioisostere.[1] In adrenergic receptors (

Why Thiazole?

-

-Stacking: The thiazole ring maintains aromaticity for

-

Polarity: The thiazole ring reduces the overall LogP compared to a phenyl ring, which can reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for urinary bladder targeting like Mirabegron).[1]

Biological Pathway Interaction (Graphviz)[1]

Figure 2: Signal transduction pathway for beta-adrenergic agonism utilizing the thiazole scaffold.[1]

Analytical Profiling (Quality Control)

To validate the synthesis of 2-Amino-1-(thiazol-2-yl)ethanol , use the following diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Thiazole ring protons (C4-H, C5-H).[1] | |

| Chiral methine proton (-CH -OH).[1] | ||

| Methylene protons adjacent to amine (-CH | ||

| IR Spectroscopy | 3300–3400 cm | Broad O-H and N-H stretching.[1] |

| 1500–1600 cm | C=N thiazole ring stretch.[1] | |

| Mass Spectrometry | m/z = 145.2 [M+H] | Protonated molecular ion. |

Handling & Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Free amines can absorb CO

from the air to form carbamates. -

Stability: The thiazole ring is relatively stable to acid/base, but the ethanolamine side chain is susceptible to oxidation.[1]

-

Safety: Treat as a potential adrenergic agonist.[1] Use full PPE (gloves, fume hood) to avoid inhalation or skin absorption, which could cause tachycardia or hypertension.[1]

References

-

Henry Reaction on Heterocycles

-

Thiazole Bioisosterism

- Title: "Thiazole: A Privileged Scaffold in Drug Discovery"

- Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.

- Context: Discusses the metabolic and binding advantages of thiazoles over phenyl rings.

-

[1]

-

Mirabegron (Structural Analog)

-

Adrenergic Receptor Binding

- Title: "Structure-Activity Relationships of Beta-3 Adrenergic Receptor Agonists"

- Source:Journal of Medicinal Chemistry.

- Context: Explains the necessity of the ethanolamine tail for receptor activ

-

[1]

Sources

An In-depth Technical Guide to Thiazole-Based Amino Alcohol Building Blocks for Medicinal Chemistry

Abstract

Thiazole-based amino alcohol scaffolds represent a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these vital building blocks. We will delve into the mechanistic intricacies of key synthetic transformations, including the renowned Hantzsch thiazole synthesis, and discuss modern advancements in asymmetric methodologies to achieve stereochemical control. Furthermore, this document will elucidate the critical role of these synthons in drug discovery, supported by pertinent examples of bioactive molecules. Detailed experimental protocols, comprehensive characterization data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize these valuable chemical entities in their research endeavors.

Introduction: The Strategic Importance of Thiazole-Based Amino Alcohols

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[1] This structural unit is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] When integrated with an amino alcohol functionality, the resulting building block offers a unique combination of structural rigidity from the aromatic thiazole core and versatile hydrogen-bonding capabilities from the amino and hydroxyl groups. This duality is often crucial for specific and high-affinity interactions with biological targets.

The strategic incorporation of thiazole-based amino alcohols into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. The thiazole moiety can act as a bioisostere for other aromatic or heterocyclic systems, while the chiral amino alcohol portion can provide critical stereospecific interactions with enzymes or receptors.[4] This guide will provide the foundational knowledge and practical methodologies to harness the potential of these powerful building blocks.

Synthesis of Thiazole-Based Amino Alcohol Building Blocks

The construction of thiazole-based amino alcohols can be approached through several synthetic strategies. The most prevalent methods involve the initial formation of the thiazole ring followed by the introduction or modification of the amino alcohol side chain, or the use of a pre-functionalized precursor that is then cyclized to form the thiazole core.

The Hantzsch Thiazole Synthesis: A Cornerstone Methodology

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[5] The reaction involves the condensation of an α-haloketone with a thioamide.[6] To generate a thiazole-based amino alcohol, a protected α-amino-β-hydroxy thioamide or a related synthon is required.

Conceptual Workflow for Hantzsch Synthesis of a Thiazole-Based Amino Alcohol:

Caption: General workflow for the Hantzsch synthesis of thiazole-based amino alcohols.

A key consideration in this approach is the preservation of stereochemistry when starting from a chiral α-amino acid. The reaction conditions for the Hantzsch synthesis can sometimes be harsh, potentially leading to racemization. Therefore, careful selection of protecting groups and reaction conditions is paramount.

Asymmetric Synthesis Strategies

Achieving high enantiopurity is often a critical requirement for pharmaceutical applications. Several asymmetric strategies have been developed for the synthesis of chiral amino alcohols, which can be adapted for the preparation of thiazole-containing analogs.

One effective approach involves the asymmetric reduction of an α-amino ketone precursor bearing a thiazole moiety. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Another powerful method is the catalytic asymmetric amination of a suitable alcohol precursor.[7]

Experimental Protocol: Synthesis of a Chiral Thiazole-β-Amino Alcohol via Rodionov Reaction [8]

This protocol outlines the synthesis of 3-amino-3-(2-arylthiazol-4-yl)propanoic acids, which can be subsequently reduced to the corresponding amino alcohols.

Step 1: Synthesis of 2-Arylthiazole-4-carbaldehyde

-

Synthesize the required 2-arylthiazole-4-carbaldehydes via the Hantzsch condensation of the appropriate thiobenzamide with 1,3-dichloroacetone, followed by a Sommelet reaction.[8]

Step 2: Rodionov Reaction for β-Amino Acid Synthesis

-

To a solution of the 2-arylthiazol-4-carbaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water.

-

Stir the solution at 40°C for 10 minutes.

-

Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.

-

Stir the reaction at 85°C for 3 hours.

-

After completion, pour the mixture into ice. Filter the precipitate that forms.

-

Concentrate the filtrate under reduced pressure at 40°C.

-

Neutralize the concentrated solution with a 30% NaOH solution.

-

Cool the mixture to induce crystallization of the β-amino acid.

-

Filter the crystals and wash with acetone.

Step 3: Reduction to the Amino Alcohol

-

The resulting β-amino acid can be reduced to the corresponding 1,3-amino alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). Careful control of the reaction temperature is necessary.

Characterization of Thiazole-Based Amino Alcohol Building Blocks

The structural elucidation and purity assessment of synthesized thiazole-based amino alcohols are critical for their application in medicinal chemistry. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for a representative thiazole-based amino alcohol.

| Technique | Key Features and Expected Chemical Shifts/Bands |

| ¹H NMR | - Thiazole Ring Protons: Signals typically appear in the aromatic region (δ 7.0-8.5 ppm).[6] The chemical shift is influenced by the substitution pattern. - CH-O and CH-N Protons: Resonances for the protons on the carbons bearing the hydroxyl and amino groups are typically found between δ 3.0-5.0 ppm. - NH₂ and OH Protons: These protons often appear as broad singlets and their chemical shifts are highly dependent on the solvent and concentration. They are also exchangeable with D₂O.[9] |

| ¹³C NMR | - Thiazole Ring Carbons: Aromatic carbons of the thiazole ring typically resonate in the range of δ 110-170 ppm.[10] - C-O and C-N Carbons: The carbons attached to the hydroxyl and amino groups will have characteristic shifts in the δ 50-80 ppm region.[11] |

| FT-IR | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. - N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region. - C=N and C=C Stretches: Absorptions corresponding to the thiazole ring are expected in the 1500-1650 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) should be observed, confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information. |

Data Presentation: Example Spectroscopic Data for a Simple Amino Alcohol [9]

-

2-Aminobenzyl alcohol:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.07 (d, J = 7.3 Hz, 1H), 6.98 (t, J = 7.6 Hz, 1H), 6.64 (d, J = 7.9 Hz, 1H), 6.54 (t, J = 7.3 Hz, 1H), 5.00 (t, J = 5.4 Hz, 1H, OH), 4.91 (s, 2H, NH₂), 4.40 (d, J = 5.3 Hz, 2H, CH₂).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 146.82, 128.17, 128.11, 125.83, 116.27, 115.01, 61.65.

-

Applications in Medicinal Chemistry

Thiazole-based amino alcohols are integral components of a wide range of biologically active molecules. Their ability to engage in specific hydrogen bonding and stereoselective interactions makes them particularly valuable in the design of enzyme inhibitors and receptor modulators.

Case Study: Thiazole-Containing Peptidomimetics

In the development of peptidomimetics, thiazole-based amino acids (which can be derived from the corresponding amino alcohols) are often used to replace conformationally flexible peptide bonds. This can lead to compounds with improved metabolic stability and oral bioavailability. The thiazole ring can mimic the geometry of a peptide bond while the amino and hydroxyl groups can replicate the hydrogen bonding interactions of the original peptide.[12]

Logical Relationship Diagram: Role in Drug Design

Caption: The synergistic role of the thiazole core and amino alcohol moiety in drug design.

Examples of Thiazole-Containing Drugs

While not all contain a distinct amino alcohol building block, the prevalence of the thiazole ring in approved drugs underscores its importance:

-

Ritonavir: An antiretroviral medication used to treat HIV/AIDS, which features a thiazole moiety.[1]

-

Dasatinib: A kinase inhibitor used in the treatment of certain types of cancer.[13]

-

Pramipexole: A dopamine agonist used to treat Parkinson's disease, containing a 2-aminothiazole structure.[4]

The synthesis of analogs of these drugs often involves the use of functionalized thiazole building blocks, including those with amino alcohol functionalities, to explore structure-activity relationships.

Conclusion and Future Perspectives

Thiazole-based amino alcohol building blocks are undeniably valuable assets in the medicinal chemist's toolbox. Their synthesis, while requiring careful control of reaction conditions to maintain stereochemical integrity, is achievable through well-established methodologies like the Hantzsch synthesis and modern asymmetric techniques. The unique combination of a rigid, aromatic thiazole core and a flexible, hydrogen-bonding amino alcohol moiety provides a powerful platform for the design of potent and selective therapeutic agents.

Future research in this area will likely focus on the development of more efficient and environmentally friendly catalytic asymmetric methods for the synthesis of these building blocks. Furthermore, the continued exploration of their incorporation into novel molecular scaffolds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. This guide serves as a comprehensive resource to stimulate and support these ongoing research and development efforts.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 522. [Link]

-

Kavaliauskas, P., Jonavičienė, I., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(14), 4583. [Link]

-

Hantzsch, A. (1887). Ueber die Bildung von Thiazolderivaten aus Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131. [Link]

-

Patel, H., Sharma, S., & Sharma, P. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. [Link]

-

Wang, C., Wu, H., & Zhang, X. (2021). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 23(11), 4338–4342. [Link]

-

Al-Omair, M. A. (2015). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Molecules, 20(7), 12854–12871. [Link]

-

Supporting Information for "Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides". The Royal Society of Chemistry. (2023). [Link]

-

Ghasemi, Z., & Beyzaei, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9407. [Link]

-

Sharma, A., & Kumar, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-142. [Link]

-

Tomi, I. H. R., Al-Daraji, A. H., & Al-Qaisi, A. M. J. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(16), 4979. [Link]

- Patent CN111574384A - A kind of preparation method of chiral 1-amino-2-propanol.

-

Ohtani, H., & Iwaizumi, M. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 21(18), 6806. [Link]

-

Lesimple, P., & Gauthier, C. (2007). Synthesis of chiral polyaminothiazoles. Tetrahedron Letters, 48(32), 5641-5644. [Link]

-

Tuncel, S. T., & Dogan, I. (2020). Synthesis, characterization, and cytotoxicity of some novel glycosyl thiazol-2-imines as antitumoral agents. Chirality, 32(10), 1269-1280. [Link]

-

Ivashchenko, A. V., Mitkin, O. D., & Kovaleva, M. A. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 23(10), 2580. [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. [Link]

-

de la Cruz, R., & Martínez, R. (2015). Novel synthesis of 2-thiazolines. Tetrahedron Letters, 56(34), 4945-4948. [Link]

-

Boyles, S. J. (2022). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Honors College Theses. 975. [Link]

-

Chirită, C., Onciu, M., & Vlase, L. (2014). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 62(5), 984-993. [Link]

-

Bouz, E. A., & Wiese, M. (2015). Total synthesis of Glycinol. Tetrahedron, 71(39), 7269-7274. [Link]

-

El-Gazzar, M. G., El-Gazzar, A. A., & El-Enany, M. M. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 16181. [Link]

-

Bakavoli, M., Nikpour, M., & Rahimizadeh, M. (2011). Regioselective synthesis of new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles. European Journal of Chemistry, 2(3), 356-358. [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) Total synthesis Glycinol [academia.edu]

- 13. researchgate.net [researchgate.net]

Technical Whitepaper: Thermodynamic Stability of 2-Amino-1-(thiazol-2-yl)ethanol

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of 2-Amino-1-(thiazol-2-yl)ethanol , a critical scaffold often explored in the synthesis of β3-adrenergic receptor agonists (such as Mirabegron analogs) and anti-infective agents.

Given the specific nature of this intermediate, this guide synthesizes data from homologous thiazole-ethanolamine systems to establish a robust stability profile.

Executive Summary

2-Amino-1-(thiazol-2-yl)ethanol represents a bifunctional heterocyclic building block combining a thiazole ring with a β-amino alcohol motif. While the thiazole core exhibits high aromatic stability, the ethanolamine side chain introduces significant thermodynamic vulnerabilities, specifically oxidative dehydrogenation , racemization (at the C1 chiral center), and hygroscopic instability in the free base form.

This guide details the physicochemical properties, degradation pathways, and stabilization strategies (salt formation) required to maintain the integrity of this molecule during drug development.

Part 1: Molecular Architecture & Thermodynamic Baseline

Structural Thermodynamics

The molecule consists of an electron-deficient 1,3-thiazole ring attached to a hydrophilic 2-aminoethanol chain. The thermodynamic stability is dictated by the interplay between the aromatic ring current and the reactive "benzylic-like" hydroxyl group.

| Parameter | Value (Estimated/Theoretical) | Thermodynamic Implication |

| Formula | C₅H₈N₂OS | Low molecular weight polar fragment. |

| pKa (Amine) | ~9.2 – 9.5 | Highly basic; thermodynamically driven to capture CO₂ (carbamate formation). |

| pKa (Thiazole N) | ~2.5 | Weakly basic; protonation here is thermodynamically unfavorable compared to the primary amine. |

| LogP | ~ -0.3 to 0.1 | Hydrophilic; high lattice energy required for crystallization; prone to solvation. |

| Chirality | C1 (R/S) | The C1-H is acidified by the adjacent electron-withdrawing thiazole, increasing racemization risk. |

The Free Base vs. Salt Paradox

-

Free Base: Thermodynamically unstable in air. The primary amine actively absorbs atmospheric CO₂ and water, leading to the formation of carbamates and hydrates. The lattice energy of the free base is often insufficient to prevent deliquescence.

-

Salt Forms (HCl/Fumarate): Protonation of the primary amine significantly increases the lattice enthalpy (

), rendering the solid state thermodynamically stable against oxidation and hygroscopicity.

Part 2: Degradation Pathways & Chemical Stability

The degradation of 2-Amino-1-(thiazol-2-yl)ethanol is not a random process but follows specific mechanistic pathways driven by the minimization of Gibbs Free Energy (

Primary Degradation Mechanisms

-

Oxidative Dehydrogenation: The C1 alcohol is susceptible to oxidation, forming 2-amino-1-(thiazol-2-yl)ethanone . This α-aminoketone is highly reactive and prone to polymerization (colored impurities).

-

Elimination (Dehydration): Under acidic thermal stress, the hydroxyl group can protonate and leave, leading to the formation of vinyl thiazole species, which rapidly polymerize.

-

Racemization: The electron-withdrawing nature of the thiazole ring (via the C2 attachment) lowers the pKa of the C1 proton, facilitating enolization and loss of optical purity under basic conditions.

Pathway Visualization

The following diagram maps the thermodynamic sinks (degradation products) relative to the parent molecule.

Caption: Mechanistic degradation flow. Oxidation to the ketone is the primary risk during solution-phase processing.

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this specific intermediate, the following self-validating protocols must be executed. These align with ICH Q1A (R2) guidelines but are adapted for reactive intermediates.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the intrinsic stability and identify degradation products.

-

Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile:Water (50:50).

-

Stress Conditions:

-

Analysis: Analyze via HPLC-PDA-MS.

-

Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

-

Detection: UV 254 nm (Thiazole absorbance) and MS (ESI+).

-

Protocol B: Solid-State Hygroscopicity (DVS)

Objective: Quantify the thermodynamic drive to absorb water (Deliquescence Relative Humidity - DRH).

-

Instrument: Dynamic Vapor Sorption (DVS) analyzer.

-

Method: Cycle from 0% RH to 90% RH and back to 0% RH in 10% steps at 25°C.

-

Equilibrium Criterion: dm/dt < 0.002% per minute.

-

Interpretation: A mass increase >2% at 80% RH indicates significant hygroscopicity, mandating storage as a salt (e.g., Dihydrochloride) or in desiccated conditions.

Part 4: Analytical Workflow & Decision Logic

The following workflow ensures that data collected translates into actionable storage and handling decisions.

Caption: Logic flow for determining the optimal solid form for long-term storage.

Part 5: Implications for Drug Development

Storage & Handling

-

Temperature: Store at -20°C for long-term reference standards; 2-8°C is acceptable for short-term working stocks of the salt form.

-

Atmosphere: Strictly inert atmosphere (Argon/Nitrogen). The free amine is a CO₂ scrubber.

-

Solvent Compatibility: Avoid ketonic solvents (Acetone, MEK) during processing to prevent Schiff base formation with the primary amine. Use alcohols (MeOH, EtOH) or esters.

Synthesis Context (Mirabegron Analogues)

In the context of synthesizing Mirabegron-type drugs, this intermediate is often coupled with a phenylacetic acid derivative. The thermodynamic stability of the amide bond formed is significantly higher than that of the free amine. Therefore, telescoping the synthesis (using the intermediate immediately after generation without isolation) is the preferred strategy to bypass the instability of the free 2-Amino-1-(thiazol-2-yl)ethanol.

References

-

PubChem. 2-Aminothiazole Compound Summary. National Library of Medicine. [Link]

- Google Patents.

-

MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

Sources

Safety data sheet (SDS) for 2-Amino-1-(thiazol-2-yl)ethanol

Technical Guide: Safety Data Sheet (SDS) & Handling Protocol for 2-Amino-1-(thiazol-2-yl)ethanol

Identification of the Substance & Context

Product Name: 2-Amino-1-(thiazol-2-yl)ethanol

Synonyms:

Intended Use: Strictly for Research & Development (R&D). Common intermediate in the synthesis of adrenergic receptor modulators, enzyme inhibitors, and heterocyclic drug scaffolds.

Expert Insight: As a Senior Application Scientist, I must highlight that this compound lacks extensive historical toxicological data. Therefore, the safety protocols below are derived from Structure-Activity Relationship (SAR) analysis, interpolating data from structural analogues such as 2-aminothiazole (hepatotoxic potential) and ethanolamine (corrosive nature). Treat this substance with the highest level of containment until specific data is generated.

Hazard Identification (GHS Classification)

Signal Word: DANGER

Hazard Statements (Predicted based on Functional Groups):

-

H314: Causes severe skin burns and eye damage (Primary Amine moiety).[2]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5][6][7]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2][5] Rinse skin with water [or shower].[2][4][5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4][5][7] Remove contact lenses, if present and easy to do.[2][4][5][6][7] Continue rinsing.[2][4][5][6][7][8]

Risk Assessment Logic:

The primary amine (-NH

Composition & Information on Ingredients

| Component | Concentration | Classification |

| 2-Amino-1-(thiazol-2-yl)ethanol | >97% (HPLC) | Skin Corr. 1B; Acute Tox. 4 |

| Water/Solvent Residue | <1% | N/A |

First Aid Measures (Emergency Response)

General Advice: Consult a physician immediately. Show this technical guide to the doctor in attendance.

-

Eye Contact (Critical):

-

Skin Contact:

-

Action: Remove contaminated clothing under a safety shower. Wash skin with non-abrasive soap and copious water.[7]

-

Rationale: Thiazoles can be absorbed transdermally. Immediate removal prevents systemic absorption and chemical burns.

-

-

Inhalation:

-

Action: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

-

Rationale: Inhalation of amine vapors causes bronchospasm and pulmonary edema (delayed onset).

-

-

Ingestion:

Firefighting Measures

Suitable Extinguishing Media:

-

Alcohol-resistant foam, Dry chemical, or Carbon dioxide (CO

).[2][5][6] -

Do not use high-volume water jets, as this may spread the chemical.

Specific Hazards:

-

Thermal Decomposition: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) .

-

Flash Point: Predicted >110°C (based on MW and polarity).

Firefighting Protocol: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.

Accidental Release Measures

Containment Workflow:

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Don Nitrile gloves (double gloved), lab coat, and full-face respirator if dust/aerosol is present.

-

Neutralization: If liquid, absorb with an inert material (vermiculite or sand). Do not use sawdust (fire hazard with amines).

-

Disposal: Collect in a dedicated hazardous waste container labeled "Basic Organic Waste."

Handling and Storage (Technical SOP)

Handling:

-

Atmosphere: Handle under an inert atmosphere (Argon or Nitrogen) if possible. The primary amine is susceptible to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO

). -

Hygroscopicity: This compound is likely hygroscopic.[6][8] Minimize exposure to ambient moisture.[6]

Storage:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Container: Keep tightly closed in a glass or polypropylene container.

-

Incompatibilities: Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides.

Exposure Controls / Personal Protection

Engineering Controls: Use only in a chemical fume hood with face velocity >100 fpm. Ensure safety shower and eyewash station are within 10 seconds of travel.

Personal Protective Equipment (PPE) Matrix:

| PPE Type | Specification | Rationale |

| Eye/Face | Chemical Splash Goggles + Face Shield | Protects against corrosive splashes and amine vapors. |

| Hand | Nitrile Rubber (min 0.11mm thick) | Excellent resistance to amines and alcohols. |

| Body | Chemical-resistant Lab Coat | Prevents skin absorption. |

| Respiratory | NIOSH N95 (Dust) or OV/AG Cartridge | Required if handling powders outside a hood. |

Figure 1: PPE Selection Logic (Graphviz)

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity handled.

Physical and Chemical Properties

Note: Data below are predicted based on computational models (ACD/Labs, EPISuite) for the specific structure.

| Property | Value (Predicted/Typical) |

| Physical State | Solid (Crystalline powder) or Viscous Oil |

| Color | White to Pale Yellow |

| Odor | Weak amine-like (fishy/ammonia) |

| Melting Point | 85 – 115 °C |

| Boiling Point | ~320 °C (Decomposes) |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM. |

| pKa | ~9.2 (Amine), ~13.5 (Alcohol) |

| LogP | -0.5 to 0.2 (Hydrophilic) |

Stability and Reactivity

-

Reactivity: Basic. Reacts exothermically with strong acids.

-

Chemical Stability: Stable under recommended storage conditions.[3] Unstable in air (absorbs CO

and moisture). -

Conditions to Avoid: Moisture, Heat, Direct Sunlight.

-

Hazardous Decomposition: Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides (SOx).

Toxicological Information

Acute Toxicity:

-

Oral: No specific data. Analogue 2-Aminothiazole has LD50 (rat) = 480 mg/kg [1]. Treat as Category 4 (Harmful) .

-

Inhalation: Mucosal irritant.

Chronic Toxicity:

-

Carcinogenicity: Thiazoles are often screened for genotoxicity. 2-Aminothiazole is a known thyroid inhibitor and potential carcinogen in rodents [2]. Assume potential for similar effects.

-

Sensitization: High potential for skin sensitization (H317).[4][5]

Figure 2: Theoretical Metabolic Activation Pathway

Caption: Hypothetical metabolic pathway highlighting the potential for reactive intermediate formation via CYP450 oxidation.

Ecological Information

-

Ecotoxicity: Thiazoles are generally persistent and toxic to aquatic invertebrates (Daphnia magna).

-

Persistence: Not readily biodegradable due to the heterocyclic ring.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber (to handle SOx/NOx).

Regulatory Information

-

TSCA (USA): Not listed. For R&D use only under 40 CFR 720.36.[4]

-

REACH (EU): Not registered.

-

Shipping (DOT/IATA):

-

UN Number: UN 3259[1]

-

Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S. (2-Amino-1-(thiazol-2-yl)ethanol)

-

Class: 8

-

Packing Group: III

-

References

-

National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of 2-Aminothiazole. Technical Report Series No. 220. Available at: [Link]

-

PubChem Compound Summary. 2-Aminothiazole (CID 7283). National Center for Biotechnology Information. Available at: [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - Ethanolamine. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com:443 [carlroth.com:443]

Methodological & Application

Application Notes and Protocols: Protecting Group Strategies for 2-Amino-1-(thiazol-2-yl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and application of protecting groups for the primary amine of 2-Amino-1-(thiazol-2-yl)ethanol. This key building block presents a unique chemoselectivity challenge due to the presence of a nucleophilic primary amine, a secondary alcohol, and an aromatic thiazole heterocycle. This guide explains the causality behind experimental choices, offers detailed, validated protocols for the most common and effective protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc)—and provides a framework for developing robust, orthogonal protection strategies in multi-step syntheses.

Introduction: The Synthetic Challenge

2-Amino-1-(thiazol-2-yl)ethanol is a valuable chiral building block in medicinal chemistry, incorporated into numerous biologically active molecules. Its synthetic utility is predicated on the ability to selectively functionalize its three key features: the primary amine, the secondary hydroxyl group, and the thiazole ring. The primary amine is the most nucleophilic and basic site, making it highly reactive towards a wide range of electrophiles and oxidizing agents.[1][2][3] This inherent reactivity often necessitates its temporary masking, or "protection," to allow for selective transformations at other positions within the molecule.

The choice of a protecting group is a critical decision that can define the success of a synthetic route.[2] An ideal protecting group strategy for this substrate must consider:

-

Chemoselectivity: The protecting group must be installed selectively on the more nucleophilic amine in the presence of the hydroxyl group.[4][5]

-

Stability: The protected amine must be stable to the reaction conditions planned for subsequent steps.

-

Orthogonality: In complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[6][7][8]

-

Thiazole Compatibility: The protection and, more critically, the deprotection conditions must not compromise the integrity of the thiazole ring.[9][10]

This guide provides the foundational knowledge and practical protocols to navigate these considerations effectively.

Foundational Principles: Chemoselectivity and Stability

Amine vs. Hydroxyl Reactivity

In 2-Amino-1-(thiazol-2-yl)ethanol, the primary amine is inherently more nucleophilic than the secondary alcohol. This difference in reactivity allows for the selective protection of the amine. By using common acylating agents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) under controlled conditions (typically at or below room temperature with a mild base), the amine will react preferentially to form a stable carbamate, leaving the hydroxyl group free for subsequent reactions.[4]

Thiazole Ring Stability

The thiazole ring is an aromatic heterocycle, which imparts significant stability.[11][12] It is generally stable to a wide range of synthetic conditions. However, its weak basicity (pKa of the conjugate acid is ~2.5) means it will be protonated under strongly acidic conditions, which can influence reaction outcomes.[9] It is also stable to the catalytic hydrogenation conditions typically used for Cbz group removal.[10] Understanding these properties is crucial when selecting deprotection methods.

Decision Framework for Selecting an Amine Protecting Group

The optimal protecting group is dictated by the planned downstream synthetic steps. The following decision tree provides a logical workflow for selecting between the three most common and versatile amine protecting groups: Boc, Cbz, and Fmoc.

Caption: Workflow for selecting the appropriate amine protecting group.

Core Protecting Group Strategies and Protocols

This section details the application and removal of the Boc, Cbz, and Fmoc protecting groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and its convenient removal under acidic conditions, to which many other functional groups are stable.[13][14]

-

Rationale: Choose the Boc group when subsequent reactions are performed under basic or nucleophilic conditions, or involve catalytic hydrogenation. It is orthogonal to Fmoc and Cbz groups.[14]

-

Mechanism: The Boc group is installed via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). Deprotection occurs via an acid-catalyzed elimination mechanism, releasing the free amine, carbon dioxide, and isobutylene.

-

Dissolve 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

-

Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or aqueous sodium bicarbonate (NaHCO₃), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected product.

-

Dissolve the N-Boc protected 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add an excess of strong acid, typically trifluoroacetic acid (TFA, 10-20 eq, often as a 20-50% solution in DCM) or 4 M HCl in 1,4-dioxane, dropwise.[13]

-

Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or Et₃N) to obtain the free amine. Alternatively, triturate with diethyl ether to precipitate the amine salt (e.g., hydrochloride or trifluoroacetate salt).

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a robust protecting group, stable to both acidic and mildly basic conditions, making it an excellent choice for a wide range of synthetic transformations.[15] Its removal via catalytic hydrogenolysis is exceptionally clean.[15][16][17]

-

Rationale: Choose the Cbz group when stability to both acid and base is required. It is orthogonal to Boc and Fmoc groups.[15][18]

-

Mechanism: Protection involves the acylation of the amine with benzyl chloroformate (Cbz-Cl).[15] Deprotection via hydrogenolysis involves the palladium-catalyzed cleavage of the benzylic C-O bond by H₂, which fragments to release the free amine, carbon dioxide, and toluene.[15]

-

Dissolve 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1).

-

Add a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Cool the vigorously stirred suspension to 0 °C.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 6-16 hours.

-

Upon completion (monitored by TLC or LC-MS), dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

-

Dissolve the N-Cbz protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate.

-

Add a palladium catalyst, typically 10% palladium on carbon (Pd/C), at a loading of 5-10 mol% by weight.

-

Purge the reaction flask with hydrogen gas (H₂) or use a hydrogen-filled balloon.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2-8 hours.

-

Monitor the reaction by TLC or LC-MS. Note: The reaction can be sluggish; warming or increasing hydrogen pressure may be necessary.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[16]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is fundamental to modern peptide synthesis and is prized for its stability to acid and catalytic hydrogenation, while being readily cleaved by mild bases.[18][19]

-

Rationale: Choose the Fmoc group when subsequent reactions require acidic conditions or hydrogenation, and where mild, non-hydrolytic basic deprotection is desired. It is orthogonal to Boc and Cbz groups.[18][19]

-

Mechanism: The lability of the Fmoc group stems from the acidity of the proton on the fluorenyl ring. A base removes this proton, initiating an E1cb-type elimination that liberates the free amine, carbon dioxide, and dibenzofulvene.[19]

-

Suspend 2-Amino-1-(thiazol-2-yl)ethanol (1.0 eq) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate (10% w/v).

-

Cool the mixture to 0 °C.

-

Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in dioxane dropwise.[19] Fmoc-OSu is often preferred as it reduces side product formation.[19]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography to yield the N-Fmoc protected product.

-

Dissolve the N-Fmoc protected compound (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add a solution of 20% (v/v) piperidine in DMF.[19]

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor completion by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

-

The resulting crude product can be purified by column chromatography or precipitation to remove the dibenzofulvene-piperidine adduct.

Summary and Orthogonal Strategy

The choice of protecting group is critical and depends entirely on the planned synthetic route. The orthogonality of Boc, Cbz, and Fmoc allows for complex, multi-step syntheses where different amine or other functional groups can be deprotected selectively.

Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.

Comparative Data Table

| Protecting Group | Protection Reagent(s) | Deprotection Conditions | Stable To | Labile To |

| Boc | Boc₂O | Strong Acid (TFA, HCl)[13] | Base, H₂/Pd/C, Nucleophiles | Strong Acid |

| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd/C)[15][16] | Acid, Base | Reductive Cleavage |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (Piperidine)[18][19] | Acid, H₂/Pd/C | Base |

Conclusion

The successful synthesis of complex molecules derived from 2-Amino-1-(thiazol-2-yl)ethanol is highly dependent on a well-designed protecting group strategy. By understanding the relative reactivity of the amine and hydroxyl groups, the stability of the thiazole ring, and the orthogonal nature of common carbamate protecting groups, chemists can navigate synthetic challenges with precision. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are removable under specific, mild conditions. The protocols and decision frameworks provided in this guide serve as a validated starting point for the strategic protection and deprotection of this valuable synthetic building block.

References

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

-

Guisolan, V., Lagnoux, D., & Bochet, C. G. (2005). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry. [Link]

-

Green Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

-

Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

-

Wiley Online Library. PROTECTION FOR THE AMINO GROUP - Greene's Protective Groups in Organic Synthesis. [Link]

-

ResearchGate. How can we protect an amino group leaving an alcohol group free?. (2014). [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

Wikipedia. Thiazole. [Link]

-

Der Chemica Sinica. Selective protection and deprotection of alcohols and amines. (2011). [Link]

-

Preprints.org. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

-

Reddit. Selective protection of alcohol over amine. (2023). [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

University of Bristol. Protecting Groups. [Link]

-

Kocienski, P. J. (2005). Protecting Groups. [Link]

-

Wikipedia. Protecting group. [Link]

-

Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

National Center for Biotechnology Information. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]

-

National Center for Biotechnology Information. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. [Link]

- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.

-

UT Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

-

National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

ResearchGate. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ACS Publications. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.org [mdpi.org]

- 6. jocpr.com [jocpr.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiazole - Wikipedia [en.wikipedia.org]

- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

- 15. total-synthesis.com [total-synthesis.com]

- 16. benchchem.com [benchchem.com]

- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 18. total-synthesis.com [total-synthesis.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Procedure for coupling 2-Amino-1-(thiazol-2-yl)ethanol in peptide synthesis

Application Note: Optimized Coupling Strategies for 2-Amino-1-(thiazol-2-yl)ethanol in Peptide Synthesis

Executive Summary

The incorporation of 2-Amino-1-(thiazol-2-yl)ethanol (and its structural analogs such as the Dolaphenine unit in Dolastatin 10) presents unique challenges in peptide synthesis. As a

This guide provides two distinct protocols:

-

Method A (Protected): High-fidelity synthesis using hydroxyl protection (Recommended for GMP/Scale-up).

-

Method B (Direct): Chemoselective coupling of the unprotected amino alcohol (Recommended for rapid R&D screening).

Strategic Considerations & Mechanistic Insight

The Chemoselectivity Challenge

The core difficulty lies in the competition between the primary amine (

Stereochemical Integrity

The chiral center at the C1 position (bearing the hydroxyl and thiazole) is sensitive. Strong bases can induce proton abstraction, leading to epimerization. This is critical because the biological activity of thiazole-containing peptides (e.g., antimitotic agents) is strictly stereodependent.

Reagent Selection Logic

-

HATU: High coupling efficiency but carries a risk of O-acylation if base equivalents are not strictly controlled.

-

DEPBT / PyBOP: Preferred for fragment couplings to minimize racemization.

-

Collidine vs. DIEA: Collidine is a weaker, non-nucleophilic base that reduces the risk of base-catalyzed epimerization compared to Diisopropylethylamine (DIEA).

Experimental Protocols

Method A: High-Fidelity Coupling (Hydroxyl-Protected)

Best for: Late-stage functionalization, GMP production, and preventing side reactions.

Pre-requisite: Use O-TBS (tert-butyldimethylsilyl) or O-Trt (Trityl) protected 2-Amino-1-(thiazol-2-yl)ethanol.

Protocol:

-

Resin Preparation: Swell 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin in DCM for 30 min.

-

Activation (Carboxylic Component):

-

Dissolve Fmoc-Amino Acid (

eq) in dry DMF. -

Add HATU (

eq) and HOAt ( -

Add TMP (2,4,6-Trimethylpyridine/Collidine) (

eq). Note: Collidine is preferred over DIEA to suppress racemization. -

Activate for 2 minutes (color change to yellow/orange).

-

-

Coupling:

-

Add the activated mixture to the resin-bound amine or solution-phase amine.

-

Add the Protected Thiazole Amino Alcohol (

eq). -

Agitate at Room Temperature (RT) for 2–4 hours.

-

-

Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test.

-

Deprotection (Post-Coupling):

-

TBS Removal: Treat with TBAF (3 eq) in THF for 1 hour.

-

Trt Removal: Occurs concomitantly with global TFA cleavage.

-

Method B: Direct Chemoselective Coupling (Unprotected)

Best for: Rapid analog screening, minimizing steps, atom economy.

Protocol:

-

Solvent System: Use DCM/DMF (1:1) . DCM suppresses O-acylation compared to pure DMF due to solvation effects.

-

Activation (Low-Epimerization Mode):

-

Reagent: DIC (Diisopropylcarbodiimide) (

eq) + Oxyma Pure ( -

Why: Carbodiimide/Oxyma creates a less reactive active ester than HATU, enhancing chemoselectivity (Amine > Hydroxyl) and reducing racemization.

-

-

Coupling:

-

Dissolve the Carboxylic Acid (

eq) and Unprotected Thiazole Amino Alcohol ( -

Cool to 0°C (Ice bath). Crucial for kinetic control.

-

Add the pre-mixed DIC/Oxyma solution dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 4 hours.

-

-

Work-up (O-Acyl Scavenging):

-

If O-acylation is detected (via HPLC), treat the crude mixture with 0.1 M LiOH in THF/H2O (4:1) for 15 minutes. This selectively hydrolyzes the ester (side product) back to the alcohol without cleaving the amide bond.

-

Data Summary & Troubleshooting

| Parameter | Method A (Protected) | Method B (Unprotected) |

| Coupling Reagent | HATU / HOAt | DIC / Oxyma Pure |

| Base | Collidine (TMP) | None (or 0.5 eq DIEA if salt) |

| Temperature | Room Temperature | 0°C |

| Yield (Typical) | > 92% | 75–85% |

| Racemization Risk | Low | Moderate (requires temp control) |

| O-Acylation | Negligible | Possible (requires LiOH wash) |

Troubleshooting Guide:

-

Issue: Low Conversion.

-

Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) to break aggregation, but lower temperature to -10°C to protect stereochemistry.

-

-

Issue: Double Acylation (Amide + Ester).

-

Fix: Reduce Carboxylic Acid equivalents to 0.9 eq relative to the amine.

-

Process Visualization (Workflow)

Figure 1: Decision tree for coupling 2-Amino-1-(thiazol-2-yl)ethanol based on protection strategy.

References

-

Pettit, G. R., et al. (1989). "The isolation and structure of a remarkable marine animal antineoplastic constituent: Dolastatin 10." Journal of the American Chemical Society. Link

-

BenchChem Application Notes. (2025). "Synthesis of Dolastatin 10 Analogues using N-Boc-Dolaproine." BenchChem Protocols. Link

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link

- Akaji, K., et al. (1994). "Synthesis of thiazole-containing peptides using DEPBT." Tetrahedron Letters.

-

Sigma-Aldrich. (2024). "Overcoming Aggregation in Solid-phase Peptide Synthesis." MilliporeSigma Technical Library. Link

Application Note: A Practical Guide to the Enantioselective Synthesis of Chiral 2-Amino-1-(thiazol-2-yl)ethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the enantioselective synthesis of chiral 2-amino-1-(thiazol-2-yl)ethanol, a critical chiral building block in modern medicinal chemistry. Notably, this amino alcohol serves as a key precursor in the synthesis of the HIV protease inhibitor Ritonavir.[1][2] The core of this guide focuses on the highly reliable and scalable Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone.[3][4] We present a comprehensive workflow, from the synthesis of the key ketone intermediate to the final, highly enantioenriched amino alcohol. This document explains the causality behind critical experimental parameters, offers detailed, step-by-step protocols, and includes troubleshooting insights to ensure reproducible success.

Introduction: The Significance of a Chiral Synthon

Chiral vicinal amino alcohols are privileged structural motifs found in numerous biologically active molecules and serve as indispensable ligands in asymmetric catalysis.[5][6] The title compound, 2-amino-1-(thiazol-2-yl)ethanol, is of particular interest due to its incorporation into the structure of Ritonavir, an antiretroviral medication used to treat HIV/AIDS.[7][8] The stereochemistry of the hydroxyl and amino groups is crucial for the pharmacological activity of the final drug, making its synthesis in an enantiomerically pure form a paramount objective.

The primary challenge lies in controlling the stereocenter generated during the reduction of the carbonyl group. While classical resolution can be used, it is inherently inefficient, with a maximum theoretical yield of only 50%. Asymmetric synthesis, which creates the desired enantiomer selectively from a prochiral precursor, offers a more elegant and economically viable solution.[9] This guide details a robust asymmetric reduction strategy that consistently delivers high enantiomeric excess (ee).

Strategic Overview: The Asymmetric Reduction Pathway

The most effective and widely adopted strategy for synthesizing chiral 2-amino-1-(thiazol-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-amino-1-(thiazol-2-yl)ethanone hydrochloride. The Corey-Bakshi-Shibata (CBS) reduction is exceptionally well-suited for this transformation, employing a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.

The overall synthetic workflow is a two-stage process, beginning with the synthesis of the ketone precursor, followed by the pivotal enantioselective reduction.

Figure 2: Simplified CBS reduction catalytic cycle.

Protocol 2: (S)-2-Amino-1-(thiazol-2-yl)ethanol Synthesis

To obtain the (R)-enantiomer, simply use the (S)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

2-Amino-1-(thiazol-2-yl)ethanone hydrochloride

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-amino-1-(thiazol-2-yl)ethanone hydrochloride (1.0 equiv).

-

Add anhydrous THF to create a suspension (approx. 0.2 M).

-

Cool the flask to -20 °C using an appropriate cooling bath.

-

-

Catalyst and Reductant Addition:

-

Slowly add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equiv, 10 mol%) via syringe. Stir for 10 minutes.

-

Add BH₃·THF solution (1.5 equiv) dropwise over a period of 1 hour using a syringe pump. Causality Note: Slow addition is crucial to maintain a low concentration of free borane, which minimizes non-catalyzed, non-selective background reduction and prevents thermal runaway. [10] * Stir the reaction mixture at -20 °C for 4-6 hours.

-

-

Monitoring and Quenching:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Once complete, carefully quench the reaction by the slow, dropwise addition of methanol (MeOH) at -20 °C. Vigorous hydrogen evolution will occur.

-

Allow the mixture to warm to room temperature.

-

-

Workup and Purification:

-

Remove the solvent under reduced pressure.

-

Add saturated aqueous NH₄Cl solution to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-